molecular formula C10H11ClFN3O2 B1407744 (S)-3-(2-chloro-5-fluoropyrimidin-4-yl)-4-isopropyloxazolidin-2-one CAS No. 1429181-01-0

(S)-3-(2-chloro-5-fluoropyrimidin-4-yl)-4-isopropyloxazolidin-2-one

Cat. No. B1407744
CAS RN: 1429181-01-0
M. Wt: 259.66 g/mol
InChI Key: LZNDEKNYMVUMHS-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is an oxazolidinone derivative with a pyrimidine ring. Oxazolidinones are a class of compounds that have been used in the development of antibiotics, such as linezolid . The pyrimidine ring is a basic structure in many biological compounds, such as nucleotides .


Molecular Structure Analysis

The molecular structure would consist of an oxazolidinone ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. Attached to this ring would be a pyrimidine ring, which is a six-membered ring with four carbon atoms and two nitrogen atoms .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present in the molecule. The oxazolidinone ring might be susceptible to hydrolysis under acidic or basic conditions, while the pyrimidine ring might undergo substitution reactions at the carbon atoms adjacent to the nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule .

Scientific Research Applications

Synthesis and Chemical Development

  • Process Development in Antifungal Agents : The synthesis of voriconazole, a broad-spectrum triazole antifungal agent, involves setting the relative stereochemistry in the addition of a 4-(1-metalloethyl)-5-fluoropyrimidine derivative. The diastereocontrol of this reaction was examined, highlighting the importance of pyrimidine substitution patterns and reaction conditions in developing effective antifungal treatments (Butters et al., 2001).

Biological Activity and Pharmacology

  • Antimicrobial Activity : Research on Schiff’s base, azetidinones, and thiazolidinones synthesized from 3-chloro-4-[3-(2,4-dichloro-5-fluoro phenyl)-1H-pyrazol-4-yl]-1-(substituted) azetidin-2-one has shown excellent to good antibacterial activity, indicating potential applications in antimicrobial therapies (Mistry et al., 2016).

Cancer Research and Treatment

  • Oral Fluoropyrimidine in Cancer Therapy : The oral fluoropyrimidine S-1, used in treating various carcinomas, consists of pharmacological agents including 5-chloro-2,4-dihydroxypyridine, which plays a crucial role in enhancing the clinical utility and reducing gastrointestinal toxicity in cancer treatments (Chhetri et al., 2016).

Herbicidal Applications

  • Herbicidal Activity : The synthesis of novel 5-chloro-3-fluorophenoxypyridines with a 1,3,4-oxadiazole ring indicated moderate to high herbicidal activity against various weeds, suggesting potential applications in agriculture (Tajik & Dadras, 2011).

Pharmaceutical Formulation and Stability

  • Stability Study in Pharmaceutical Formulations : A study on the stability of an ophthalmic solution of voriconazole, involving (2R,3S)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol, emphasized the importance of chiral stability in pharmaceutical formulations for treating fungal keratitis (Servais et al., 2014).

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. This could include wearing protective clothing, using it in a well-ventilated area, and avoiding contact with skin and eyes .

Future Directions

The potential applications of this compound would depend on its biological activity. If it shows antibiotic activity like other oxazolidinone derivatives, it could be further developed and studied for potential use in treating bacterial infections .

properties

IUPAC Name

(4S)-3-(2-chloro-5-fluoropyrimidin-4-yl)-4-propan-2-yl-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClFN3O2/c1-5(2)7-4-17-10(16)15(7)8-6(12)3-13-9(11)14-8/h3,5,7H,4H2,1-2H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZNDEKNYMVUMHS-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1COC(=O)N1C2=NC(=NC=C2F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1COC(=O)N1C2=NC(=NC=C2F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClFN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-(2-chloro-5-fluoropyrimidin-4-yl)-4-isopropyloxazolidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-3-(2-chloro-5-fluoropyrimidin-4-yl)-4-isopropyloxazolidin-2-one
Reactant of Route 2
Reactant of Route 2
(S)-3-(2-chloro-5-fluoropyrimidin-4-yl)-4-isopropyloxazolidin-2-one
Reactant of Route 3
Reactant of Route 3
(S)-3-(2-chloro-5-fluoropyrimidin-4-yl)-4-isopropyloxazolidin-2-one
Reactant of Route 4
Reactant of Route 4
(S)-3-(2-chloro-5-fluoropyrimidin-4-yl)-4-isopropyloxazolidin-2-one
Reactant of Route 5
Reactant of Route 5
(S)-3-(2-chloro-5-fluoropyrimidin-4-yl)-4-isopropyloxazolidin-2-one
Reactant of Route 6
Reactant of Route 6
(S)-3-(2-chloro-5-fluoropyrimidin-4-yl)-4-isopropyloxazolidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.